molecular formula C6H2Br2F2 B1294941 1,4-Dibromo-2,5-difluorobenzene CAS No. 327-51-5

1,4-Dibromo-2,5-difluorobenzene

Cat. No.: B1294941
CAS No.: 327-51-5
M. Wt: 271.88 g/mol
InChI Key: GLVMLJCMUBZVTJ-UHFFFAOYSA-N
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Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

“1,4-Dibromo-2,5-difluorobenzene” has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2,5-didodecyl-4,4-biphenylylene . This suggests that it could be used in the development of new polymers and materials in the future.

Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of phosphino and biphenylylene derivatives . These interactions are crucial for the development of new materials with specific biochemical properties. The compound’s ability to form stable complexes with enzymes and proteins makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the respiratory system, causing irritation when inhaled . Additionally, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions can result in the modulation of enzyme activity, affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often related to the compound’s stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical pathways, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. High doses can lead to respiratory irritation and other adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the levels of metabolites, affecting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity is influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, affecting its function and activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluorobenzene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of bromine or other brominating agents, along with appropriate solvents and catalysts to achieve high yields and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2,5-difluorobenzene is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in selective substitution and coupling reactions, offering advantages in the synthesis of specialized organic compounds .

Properties

IUPAC Name

1,4-dibromo-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVMLJCMUBZVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186365
Record name 1,4-Dibromo-2,5-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-51-5
Record name 1,4-Dibromo-2,5-difluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-difluorobenzene
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Record name 1,4-Dibromo-2,5-difluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2,5-difluorobenzene
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Record name 1,4-DIBROMO-2,5-DIFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,4-dibromo-2,5-difluorobenzene a valuable building block in polymer chemistry?

A1: this compound serves as a versatile monomer in the synthesis of various polymers, particularly poly(arylene ether)s and poly(arylene sulfide)s [, ]. The molecule's reactivity stems from its two bromine atoms, which can be readily substituted in nucleophilic aromatic substitution reactions [, , ]. This allows for the incorporation of diverse functional groups and the tailoring of polymer properties.

Q2: How does the inclusion of this compound influence the thermal stability of resulting polymers?

A2: Research suggests that polymers synthesized from this compound generally exhibit good thermal stability. For instance, poly(arylene ether)s incorporating this monomer have shown stability up to 300°C [, ]. Interestingly, post-functionalization of the bromine sites in these polymers can further enhance their thermal stability [, ].

Q3: Can you elaborate on the role of Ullmann coupling in modifying polymers derived from this compound?

A3: Ullmann coupling reactions offer an effective strategy for post-functionalization of polymers synthesized from this compound [, , ]. This reaction allows for the substitution of the bromine atoms with aromatic amines, introducing new functionalities and influencing the polymer's properties. For example, incorporating aniline moieties through Ullmann coupling increased the thermal stability of a poly(arylene ether) by 36% [].

Q4: How does the post-functionalization of polymers containing this compound affect their gas capture potential?

A4: While polymers derived from this compound may exhibit limited porosity initially, post-functionalization via Ullmann coupling can significantly impact their gas capture capabilities [, ]. This modification can lead to increased nitrogen content and altered surface morphology, enhancing the polymer's affinity for carbon dioxide [].

Q5: Are there computational studies investigating the reactivity of this compound in metalation reactions?

A5: Yes, Density Functional Theory (DFT) studies have been employed to understand the reactivity of this compound in sodium-mediated cobaltation reactions []. These studies provided insights into the electronic and steric factors influencing the formation of tetraaryl cobalt(II) square planar complexes, which are potentially valuable catalysts for C-C coupling reactions [].

Q6: What are the implications of fluorine regiochemistry in distyrylbenzene derivatives synthesized from this compound?

A6: Research on fluorinated distyrylbenzene chromophores highlights the impact of fluorine substitution patterns on molecular properties and solid-state organization []. For example, this compound was used to synthesize a series of fluorinated distyrylbenzene derivatives with varying fluorine positions. The study revealed how different fluorine regiochemistries affect the compounds' absorption spectra and packing arrangements in the solid state [].

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